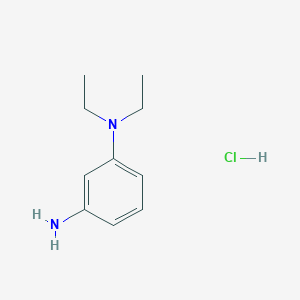

N,N-Diethyl-1,3-benzenediamine Hydrochloride

Description

Propriétés

Formule moléculaire |

C10H17ClN2 |

|---|---|

Poids moléculaire |

200.71 g/mol |

Nom IUPAC |

3-N,3-N-diethylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;/h5-8H,3-4,11H2,1-2H3;1H |

Clé InChI |

LRIGFNPESLQKJX-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC=CC(=C1)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Nitrosation Reaction

The nitrosation step forms the foundational intermediate for subsequent reductions. In a typical procedure, diethyl aniline reacts with sodium nitrite (NaNO₂) under strongly acidic conditions. The patent CN102030659A specifies a molar ratio of diethyl aniline : concentrated hydrochloric acid : sodium nitrite = 1 : 1.63 : 0.99 at 0–10°C. This exothermic reaction generates the nitroso intermediate, which is stabilized by the acidic medium. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents side reactions |

| HCl Concentration | 36–38% | Ensures protonation |

| Reaction Time | 2.5–3 hours | Completes nitrosation |

The nitroso compound’s formation is confirmed via thin-layer chromatography (TLC) or HPLC, with yields exceeding 85% under controlled conditions.

Reduction Reaction

The nitroso intermediate undergoes reduction to the primary amine using zinc (Zn) powder in hydrochloric acid. The patent highlights a zinc : nitroso compound molar ratio of 3 : 1 , with reactions conducted at 15–20°C for 1.5–2.5 hours. Key considerations include:

-

Acid Concentration : Maintains solubility and prevents Zn passivation.

-

Stirring Rate : Ensures homogeneous mixing and heat dissipation.

-

Zinc Purity : Technical-grade Zn (≥95%) minimizes side reactions.

Post-reduction, the mixture is filtered to remove excess Zn, and the filtrate is neutralized with NaOH to precipitate the free amine.

Purification and Salt Formation

The crude amine is purified via vacuum distillation, with the patent specifying a boiling point of 115–116°C at 5 mmHg for N,N-diethyl-1,4-phenylenediamine. While this data pertains to the 1,4-isomer, analogous conditions apply to the 1,3-derivative. Salt formation involves dissolving the amine in dry benzene and saturating with hydrogen chloride (HCl) gas. The hydrochloride salt precipitates and is isolated via filtration, yielding a purity of ≥98%.

Industrial-Scale Process Optimization

Case Study: Batch-Scale Synthesis

The patent provides three scalable embodiments (Table 1):

| Scale (L) | Diethyl Aniline (mL) | HCl (mL) | Zn (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 10 | 375 | 610 | 460 | 92.3 | 98.5 |

| 5 | 187.5 | 305 | 230 | 89.7 | 97.8 |

| 1 | 37.5 | 61 | 46 | 86.4 | 96.2 |

Table 1 : Yield and purity across production scales.

Larger batches exhibit higher yields due to reduced surface-area-to-volume ratios, minimizing volatile losses.

Solvent Selection and Recycling

Benzene remains the solvent of choice for salt formation due to its low polarity and compatibility with HCl gas. However, environmental regulations necessitate alternatives like toluene or dichloromethane. The patent notes that toluene reduces yield by 8–12% due to lower HCl solubility, whereas dichloromethane achieves comparable results but requires stringent drying.

Critical Analysis of Methodological Variations

Temperature Modulation

Deviations from the recommended 0–10°C in nitrosation lead to:

-

Higher Temperatures : Accelerate diethyl aniline oxidation, forming quinones.

-

Lower Temperatures : Prolong reaction times without yield improvements.

Acid Stoichiometry

Excess HCl (>1.7 equivalents) corrodes equipment and complicates waste treatment, while insufficient acid (<1.5 equivalents) results in incomplete nitrosation.

Zinc Particle Size

Fine Zn powder (50–100 µm) enhances reaction kinetics but risks pyrophoric dust. Granular Zn (1–2 mm) balances safety and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation due to the electron-rich nature of the aromatic diamine system. Key findings include:

-

Hypochlorous Acid (HOCl) Oxidation :

In aqueous solutions, free chlorine (HOCl/OCl⁻) oxidizes the amine via a single-electron transfer mechanism, forming a radical cation intermediate. This reaction is critical in colorimetric detection methods for free chlorine .The radical cation further reacts to form stable oxidation products, such as quinone-diimine derivatives.

-

Atmospheric Oxygen Oxidation :

Prolonged exposure to air leads to gradual oxidation, particularly in alkaline conditions, resulting in color darkening due to conjugated oxidation products.

Acid-Base Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

Deprotonation : Treatment with strong bases (e.g., NaOH) converts the salt to the free base form (N,N-diethyl-1,3-benzenediamine), which is less water-soluble .

-

Reprotonation : Reacidification with HCl regenerates the hydrochloride salt, demonstrating reversible pH-dependent behavior .

Acylation and Alkylation

The ethyl-substituted amines participate in nucleophilic reactions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetic anhydride | N,N,N',N'-Tetraethyl-1,3-diacetamide | 60–80°C, anhydrous |

| Alkylation | Methyl iodide | Quaternary ammonium salts | Basic, polar solvent |

-

Acylation proceeds efficiently due to the electron-donating ethyl groups enhancing nucleophilicity .

-

Further alkylation is sterically hindered but feasible under forcing conditions .

Complexation with Metal Ions

The diamine acts as a bidentate ligand, forming coordination complexes:

-

Copper(II) Complexes : Stable octahedral complexes in aqueous ethanol, characterized by UV-Vis absorption at 600–650 nm .

-

Iron(III) Complexes : Red-brown precipitates formed in acidic media, utilized in colorimetric assays .

Thermal Decomposition

Heating above 200°C induces decomposition:

-

Primary Products : Ethylamine, chlorinated benzene derivatives, and hydrogen chloride gas .

-

Mechanism : Cleavage of C-N bonds followed by aromatization and HCl elimination.

Photochemical Reactivity

UV irradiation in the presence of oxygen generates reactive species:

-

Singlet Oxygen Formation : The compound sensitizes the production of , leading to self-degradation via oxidative pathways .

-

Degradation Products : Include nitroso derivatives and hydroxylated intermediates.

Biochemical Reactions

In biological systems (e.g., rat liver microsomes):

Applications De Recherche Scientifique

Applications in Chemical Synthesis

-

Dyes and Pigments :

- N,N-Diethyl-1,3-benzenediamine hydrochloride serves as an intermediate in the production of various dyes and pigments. Its structure allows it to participate in azo coupling reactions, which are essential in dye manufacturing.

-

Polymer Chemistry :

- The compound is utilized in synthesizing polymers and resins. It acts as a hardener or cross-linking agent in epoxy formulations, enhancing the mechanical properties of the final product.

-

Analytical Chemistry :

- It is employed as a reagent for the detection of certain metal ions through colorimetric methods. The compound forms colored complexes with metals, facilitating their quantification in analytical applications.

Biological Applications

This compound exhibits notable biological activities that have been explored in various studies:

- Mutagenicity Studies :

- Toxicological Assessments :

-

Antioxidant Activity :

- Studies have indicated that derivatives of this compound possess significant antioxidant properties, capable of scavenging free radicals and potentially preventing oxidative damage to cells.

Case Study 1: Toxicological Impact on Rodents

A study assessed the effects of this compound on pregnant Sprague Dawley rats. The findings revealed an increased incidence of gastrointestinal and liver tumors at higher doses. Notably, significant changes in maternal weight gain and fetal resorption rates were observed at elevated exposure levels .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces chromosomal aberrations without metabolic activation |

| Acute Toxicity | Significant toxicity upon ingestion |

| Antioxidant Properties | Effective free radical scavenger |

| Antibacterial Activity | Efficacy against various bacterial strains |

Mécanisme D'action

The mechanism of action of N,N-Diethyl-1,3-benzenediamine Hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to measurable changes that can be detected. Its diethyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

N1-Phenylbenzene-1,3-diamine Hydrochloride (CAS 6590-45-0)

- Structure : Benzene ring with one phenyl and one amine group at the 1- and 3-positions.

- Molecular Formula : C₁₂H₁₃ClN₂.

- Molecular Weight : 220.70 g/mol.

- Key Differences :

N1,N1-Dimethylbenzene-1,3-diamine Hydrochloride (CAS 124623-36-5)

- Structure : Benzene ring with two methyl-substituted amines at the 1- and 3-positions.

- Molecular Formula : C₈H₁₂ClN₂ (estimated).

- Molecular Weight : ~170–180 g/mol (estimated).

- Key Differences :

4-Bromo-1,3-benzenediamine Hydrochloride (CAS 1049728-71-3)

- Structure : Benzene ring with bromine at the 4-position and amine groups at 1- and 3-positions.

- Molecular Formula : C₆H₇BrN₂·2HCl.

- Molecular Weight : 259.96 g/mol.

- Key Differences: Bromine introduces an electron-withdrawing effect, deactivating the aromatic ring for electrophilic substitution.

Functional Group Modifications in Related Amine Salts

2,4-Diaminoanisole Dihydrochloride (CAS 614-94-8)

- Structure : Methoxy group at the 4-position and amines at 1- and 3-positions.

- Molecular Formula : C₇H₁₀N₂O·2HCl.

- Molecular Weight : 211.07 g/mol.

- Key Differences :

N1-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine Dihydrochloride (CAS 1181522-20-2)

- Structure : Benzothiazole ring fused to the benzene core at the 2-position, with amines at 1- and 3-positions.

- Molecular Formula : C₁₃H₁₂Cl₂N₃S.

- Molecular Weight : 277.77 g/mol.

- Key Differences: Benzothiazole moiety introduces heterocyclic aromaticity, enabling applications in medicinal chemistry (e.g., kinase inhibition).

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|---|

| N,N-Diethyl-1,3-benzenediamine HCl (214707-03-6) | C₁₀H₁₆N₂·HCl | 200.71 | Diethyl amines | Moderate lipophilicity | Nucleophilic aromatic substitution |

| N1-Phenylbenzene-1,3-diamine HCl (6590-45-0) | C₁₂H₁₃ClN₂ | 220.70 | Phenyl amine | Low polar solubility | Electrophilic substitution hindered |

| N1,N1-Dimethylbenzene-1,3-diamine HCl (124623-36-5) | C₈H₁₂ClN₂ (est.) | ~170–180 | Dimethyl amines | High aqueous solubility | Enhanced reactivity in SN2 reactions |

| 4-Bromo-1,3-benzenediamine HCl (1049728-71-3) | C₆H₇BrN₂·2HCl | 259.96 | Bromine + amines | Low solubility | Suzuki-Miyaura coupling candidate |

| 2,4-Diaminoanisole diHCl (614-94-8) | C₇H₁₀N₂O·2HCl | 211.07 | Methoxy + amines | High polar solubility | Acid-catalyzed diazotization |

Activité Biologique

N,N-Diethyl-1,3-benzenediamine hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in toxicology and mutagenicity studies. This article aims to present a comprehensive overview of its biological effects, including data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- Molecular Formula : C10H14N2·HCl

- Molecular Weight : 202.69 g/mol

- Physical State : Solid at room temperature

Toxicokinetics

Research indicates that this compound is rapidly absorbed through the skin in animal models such as rats and dogs. Upon absorption, it is metabolized in the liver into several metabolites, including N-acetyl-1,3-diaminobenzene and N,N'-diacetyl-2,4-diaminophenol . The primary route of excretion is through urine, with a significant portion being eliminated within 24 hours post-administration .

Acute Toxicity

The compound exhibits acute toxicity when ingested. It is classified as toxic if swallowed (Risk phrase R25) and has been shown to cause various adverse effects in animal studies. For example:

- Study in Rats : Subcutaneous injections at doses of 8.33 or 25 mg/kg body weight resulted in increased malignant tumors at the injection site in 58% to 78% of treated rats over two years .

Mutagenicity and Genotoxicity

This compound has been classified as a mutagenic substance based on several assays:

- Microscreen Assay : Induced mutations in Escherichia coli without metabolic activation at concentrations as low as 175 µg/well .

- Chromosomal Aberration Tests : Positive results were observed in Chinese hamster ovary cells without metabolic activation at concentrations ranging from 15 µg/mL to 1000 µg/mL .

Summary of Genotoxicity Studies

| Study Type | Organism | Result | Concentration (µg/mL) |

|---|---|---|---|

| Microscreen Assay | E. coli | Mutagenic | 175 |

| Chromosomal Aberration | CHO Cells | Mutagenic | 246.5 - 1000 |

| Chromosomal Aberration | Human Lymphocytes | Positive | 5 - 200 |

| Forward Mutational Assay | Mouse Lymphoma Cells | Positive | 25 - 100 |

Long-term Effects and Carcinogenicity

In long-term studies involving rats and mice:

- Carcinogenicity Study : No neoplastic effects were noted at lower doses (0.02% and 0.04% in drinking water) over a period of 78 weeks; however, increased incidences of hepatocellular tumors were reported at higher doses .

Case Study 1: Skin Sensitization

In a local lymph node assay (LLNA), this compound was identified as a skin sensitizer in CBA mice. The effective concentration for tripling the response (EC3) was calculated to be approximately 0.49% .

Case Study 2: Reproductive Toxicity

A study involving Sprague Dawley rats showed that administration of the compound during gestation led to significant maternal weight loss and an increase in fetal resorptions at high doses (180 mg/kg bw/d) . However, no major malformations were reported.

Q & A

Basic Questions

Q. What are the standard analytical methods for quantifying N,N-Diethyl-1,3-benzenediamine Hydrochloride in aqueous solutions?

- Methodological Answer : Spectrophotometric and titrimetric methods using derivatives of N,N-diethylphenylenediamine are widely adopted. For example, the DPD (N,N-diethyl-p-phenylenediamine) method for chlorine determination (ISO 7393-1/2) can be adapted by modifying reaction conditions (e.g., pH, temperature) to target the 1,3-isomer. Validation requires calibration with certified reference materials and comparison with HPLC-MS for accuracy .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Degradation is accelerated by moisture and oxygen; periodic purity checks via NMR or FT-IR are recommended. Safety data sheets for analogous compounds (e.g., N,N-diethylcyclohexylamine) emphasize avoiding prolonged storage and monitoring for discoloration or precipitate formation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, rinse immediately with 0.1 M HCl followed by water. Spills should be neutralized with sodium bicarbonate before disposal. Toxicity data for structurally similar amines (e.g., 3-diethylaminopropylamine) indicate potential respiratory and dermal irritation, necessitating emergency eyewash stations and trained personnel .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the InChI key from PubChem (e.g., AUFVCTGRRPSJCW-UHFFFAOYSA-N for a related diamine) can guide comparative analysis. Data contradictions (e.g., unexpected tautomerism) require re-evaluation of hydrogen bonding networks via Hirshfeld surface analysis .

Q. What strategies mitigate interference in spectrophotometric assays for this compound in complex matrices?

- Methodological Answer : Matrix effects (e.g., organic matter in water samples) can be minimized by pre-treatment with solid-phase extraction (C18 cartridges) or chelating agents (e.g., EDTA). For the DPD method, adding excess sulfamic acid eliminates nitrite interference. Method validation should include spike-recovery tests (85–115% acceptable range) and parallel analysis via LC-MS/MS .

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-donating diethylamino group activates the benzene ring at the meta position. Steric hindrance from ethyl groups slows reactions at the amine center. Computational modeling (e.g., DFT with Gaussian) can predict reaction pathways, while experimental kinetic studies (e.g., varying solvent polarity) validate these models. Contrasting results in analogous compounds (e.g., N,N-dimethyl-p-phenylenediamine) highlight the need for controlled humidity during reactions .

Q. What are the challenges in synthesizing high-purity this compound, and how are they addressed?

- Methodological Answer : Common impurities include residual ethyl bromide and oxidized byproducts. Recrystallization from ethanol/water (1:3 v/v) improves purity, monitored by TLC (silica gel, chloroform/methanol 9:1). For scale-up, column chromatography with gradient elution (hexane to ethyl acetate) separates diastereomers. Purity ≥98% is confirmed by elemental analysis and ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.